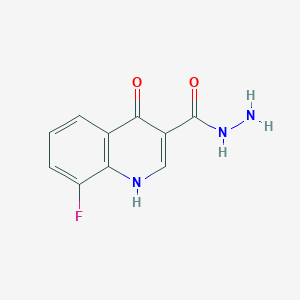

8-Fluoro-4-hydroxyquinoline-3-carbohydrazide

Description

Properties

IUPAC Name |

8-fluoro-4-oxo-1H-quinoline-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O2/c11-7-3-1-2-5-8(7)13-4-6(9(5)15)10(16)14-12/h1-4H,12H2,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVFYKIPOOIHGLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC=C(C2=O)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Privileged Scaffold: Chemical Properties and Applications of 8-Fluoro-4-hydroxyquinoline-3-carbohydrazide

Executive Summary

In the landscape of medicinal chemistry, the quinoline core represents a highly versatile and privileged scaffold. Specifically, 8-Fluoro-4-hydroxyquinoline-3-carbohydrazide (CAS: 1018127-67-7) has emerged as a critical building block and active pharmaceutical intermediate. By strategically combining an electron-withdrawing fluorine atom, a tautomeric 4-hydroxyl group, and a 3-carbohydrazide moiety, this compound is exquisitely tuned for bidentate metal chelation. This technical whitepaper explores the physicochemical properties, synthetic methodologies, and mechanistic applications of this compound, with a primary focus on its role in the inhibition of metalloenzymes such as HIV-1 Integrase.

Chemical Identity and Physicochemical Properties

Understanding the baseline properties of 8-Fluoro-4-hydroxyquinoline-3-carbohydrazide is essential for predicting its behavior in both synthetic workflows and biological assays [1]. The table below summarizes its core quantitative and qualitative data.

| Property | Value | Mechanistic Significance |

| IUPAC Name | 8-fluoro-4-hydroxyquinoline-3-carbohydrazide | Defines the exact regiochemistry critical for target binding. |

| CAS Number | 1018127-67-7 | Standardized registry identifier for procurement and safety tracking. |

| Molecular Formula | C10H8FN3O2 | Indicates a highly functionalized, low-molecular-weight framework. |

| Molecular Weight | 221.19 g/mol | Favorable for cell permeability (adheres to Lipinski's Rule of 5). |

| Appearance | Solid powder | Stable under standard laboratory storage conditions. |

| Hydrogen Bond Donors | 4 (OH, NH, NH2) | Facilitates extensive interaction with target protein residues. |

| Hydrogen Bond Acceptors | 4 (N, O, O, F) | Enables coordination with metal cofactors and water networks. |

Mechanistic Rationale: Anatomy of a Privileged Scaffold

As a Senior Application Scientist, it is vital to look beyond the empirical structure and understand the causality behind why this specific molecular architecture is so effective in drug discovery [2].

-

The 4-Hydroxy/4-Oxo Tautomerism : The 4-hydroxyquinoline core exists in equilibrium with its 4-quinolone tautomer. This tautomerization provides a highly polarized carbonyl oxygen that serves as a potent electron donor for coordinating metal ions.

-

The 3-Carbohydrazide Moiety : While traditional fluoroquinolones utilize a 3-carboxylic acid, the substitution with a carbohydrazide (

) enhances the structural flexibility and hydrogen-bonding capacity. The adjacent positioning of the 4-hydroxyl/oxo oxygen and the 3-carbohydrazide carbonyl/nitrogen creates a perfect bidentate chelation pocket. This pocket is sterically and electronically optimized to trap divalent cations ( -

The C8-Fluorine Substitution : Fluorine is the most electronegative element. Placing it at the C8 position withdraws electron density from the quinoline ring, specifically modulating the

of the adjacent N1 nitrogen. This modification increases the overall lipophilicity of the molecule, drastically improving its ability to penetrate lipid bilayers. Furthermore, the C8 fluorine provides metabolic stability by blocking cytochrome P450-mediated oxidation at that site, a hallmark of advanced fluoroquinolone design.

Mechanism of Action: HIV-1 Integrase Inhibition

One of the most profound applications of 8-Fluoro-4-hydroxyquinoline-3-carbohydrazide derivatives is in the treatment of viral infections, specifically targeting HIV-1 Integrase (IN) [2].

HIV-1 IN is a metalloenzyme that requires two

Mechanism of HIV-1 Integrase inhibition via Mg2+ chelation by the 3-carbohydrazide pharmacophore.

Synthetic Methodology: The Gould-Jacobs Approach

The synthesis of 8-Fluoro-4-hydroxyquinoline-3-carbohydrazide relies on a modified Gould-Jacobs reaction [3]. This protocol is designed to be highly regioselective and self-validating at each intermediate stage.

Step-by-Step Synthesis Protocol

Phase 1: Condensation

-

Reagents : Combine 1.0 equivalent of 2-fluoroaniline with 1.1 equivalents of diethyl ethoxymethylenemalonate (EMME) in a round-bottom flask.

-

Reaction : Heat the neat mixture to

for 2 hours. -

Causality : The nucleophilic amine attacks the electron-deficient double bond of EMME. The elevated temperature drives off ethanol (byproduct), shifting the equilibrium to form the anilidomethylenemalonate intermediate.

Phase 2: Thermal Electrocyclization

4. Solvent Addition : Dissolve the intermediate in diphenyl ether (approx. 5 mL per gram).

5. Cyclization : Heat the solution to a vigorous reflux (

Phase 3: Hydrazinolysis

8. Reagents : Suspend the ester intermediate in absolute ethanol. Add an excess (3.0 equivalents) of hydrazine hydrate (

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

To validate the biological efficacy of synthesized 8-Fluoro-4-hydroxyquinoline-3-carbohydrazide derivatives, a robust, self-validating in vitro assay is required. The following microplate-based protocol quantifies the inhibition of the strand transfer process [4].

Step-by-Step Assay Methodology

-

Substrate Preparation :

-

Synthesize a biotinylated double-stranded donor DNA (representing the viral LTR end).

-

Synthesize a digoxigenin-labeled double-stranded target DNA (representing the host genome).

-

-

Complex Assembly : In a 96-well plate coated with streptavidin, add

of the biotinylated donor DNA. Add purified recombinant HIV-1 Integrase (-

Causality: Pre-incubating the enzyme with donor DNA allows the formation of the pre-integration complex (PIC). Immobilizing it via the biotin-streptavidin interaction allows for rigorous washing steps later, ensuring background noise is eliminated.

-

-

Inhibitor Introduction : Add varying concentrations of the 8-Fluoro-4-hydroxyquinoline-3-carbohydrazide compound (e.g.,

to -

Reaction Initiation : Add the digoxigenin-labeled target DNA and

. Incubate at-

Causality: The addition of

initiates the catalytic strand transfer. If the inhibitor has successfully chelated the active site, the reaction cannot proceed.

-

-

Detection & Validation : Wash the wells thoroughly to remove unbound target DNA. Add an alkaline phosphatase-conjugated anti-digoxigenin antibody, followed by a chemiluminescent substrate.

-

Causality: This is a self-validating detection system. Luminescence is only produced if the integrase successfully covalently linked the digoxigenin-target DNA to the immobilized biotin-donor DNA. A dose-dependent decrease in luminescence directly quantifies the

of the inhibitor.

-

Conclusion

8-Fluoro-4-hydroxyquinoline-3-carbohydrazide is far more than a simple chemical building block; it is a meticulously evolved pharmacophore. By leveraging the Gould-Jacobs synthetic pathway, researchers can efficiently access this scaffold. Furthermore, understanding the fundamental causality behind its structure—specifically its capacity for bidentate

References

-

Pharmaffiliates. 8-Fluoro-4-hydroxyquinoline-3-carbohydrazide Reference Standards. Available at:[Link]

-

Hajimahdi Z, et al. Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. PMC. Available at:[Link]

Therapeutic potential of 8-fluoro-substituted quinoline derivatives

The Therapeutic Potential of 8-Fluoro-Substituted Quinoline Derivatives: A Technical Guide

Executive Summary

The 8-fluoro-substituted quinoline scaffold represents a high-stakes motif in medicinal chemistry, characterized by a distinct trade-off between enhanced biological potency and physicochemical liability (specifically phototoxicity).[1] While the fluorine atom at the C8 position exerts powerful electronic effects—lowering the pKa of the N1 nitrogen and blocking metabolic oxidation—it simultaneously introduces a risk of UV-induced defluorination.

This guide analyzes the therapeutic utility of this scaffold, moving beyond standard "fluoroquinolone" antibiotics to explore its role in oncology and neuroprotection. It provides actionable protocols for synthesis and safety profiling, designed for drug development professionals.

Chemical Architecture: The "Fluorine Effect" at C8

The introduction of a fluorine atom at the 8-position of the quinoline ring fundamentally alters the scaffold's electronic and steric landscape.

-

Electronic Modulation (pKa Shift): Fluorine is highly electronegative ($ \chi = 3.98

-I $) withdraws electron density from the adjacent N1 nitrogen.-

Impact: This lowers the basicity (pKa) of the quinoline nitrogen. In DNA gyrase inhibitors, this modulation is critical for zwitterionic balance and cell permeability.

-

-

Metabolic Blockade: The C8 position in quinolines is susceptible to electrophilic attack and oxidative metabolism (hydroxylation).

-

Impact: Substitution with fluorine (Van der Waals radius 1.47 Å, similar to Hydrogen's 1.20 Å) blocks this metabolic soft spot without imposing significant steric penalties, extending half-life ($ t_{1/2} $).

-

-

Lipophilicity: C-F bonds increase lipophilicity (

), enhancing passive transport across the blood-brain barrier (BBB) and bacterial cell walls.

Therapeutic Sector I: Anti-Infectives (The 8-Position Paradox)

In the evolution of fluoroquinolone antibiotics (4-quinolones), the substituent at C8 is the determinant of the Potency vs. Safety profile.

The Structure-Activity Relationship (SAR)

| Substituent at C8 | Representative Drug | Clinical Outcome | Mechanism |

| Hydrogen (-H) | Ciprofloxacin | Standard Potency | Baseline activity; moderate Gram+ coverage. |

| Fluorine (-F) | Sparfloxacin, Clinafloxacin | High Potency / High Toxicity | Potency: Enhanced binding to DNA Gyrase; superior Gram+ activity.Toxicity: Severe phototoxicity due to UV-lability of the C8-F bond. |

| Methoxy (-OMe) | Moxifloxacin | High Potency / High Safety | Potency: Bulky group forces N1-cyclopropyl rotation, favoring active conformation.Safety: Stable to UV; no defluorination. |

Mechanism of Phototoxicity (The Critical Failure Mode)

The 8-fluoro substituent is the "Achilles' heel" of early 3rd-generation fluoroquinolones. Under UVA irradiation (320–400 nm), the 8-F derivative undergoes heterolytic defluorination .

Pathway:

-

Absorption of UVA photon excites the quinolone to a singlet excited state ($ S_1

T_1 $). -

The C8-F bond cleaves, releasing a fluoride ion ($ F^- $).

-

A highly reactive carbene or aryl cation intermediate is formed at C8.

-

This intermediate reacts promiscuously with cellular proteins or DNA, causing cytotoxicity and severe cutaneous photosensitivity.

Therapeutic Sector II: Oncology & Kinase Inhibition[2]

Beyond antibiotics, the 8-fluoroquinoline scaffold is being repurposed for antiproliferative applications.[2]

Target: Eukaryotic Topoisomerase II

Unlike bacterial gyrase inhibitors, anticancer quinolines (e.g., Voreloxin derivatives) are designed to intercalate into mammalian DNA and poison Topoisomerase II.

-

8-Fluoro Advantage: The electron-withdrawing nature of 8-F enhances the electrophilicity of the scaffold, potentially increasing the stability of the drug-DNA-enzyme cleavable complex.

Target: c-Met and Aurora Kinases

While Cabozantinib (a c-Met inhibitor) utilizes a quinoline core, recent experimental leads utilize 8-fluoro-quinazoline and 8-fluoroquinoline scaffolds to target the ATP-binding pocket of kinases.

-

Binding Mode: The 8-F atom can engage in specific H-bond interactions with hinge region residues or modify the water network within the binding pocket, improving selectivity over homologous kinases.

Experimental Protocols

Protocol A: Synthesis of 8-Fluoro-4-Hydroxyquinoline (Key Intermediate)

Context: This is the precursor for 8-fluoro-substituted antibiotics and kinase inhibitors. The Gould-Jacobs reaction is the industry standard, but the Skraup method is used for the simple quinoline core.

Methodology (Modified Gould-Jacobs):

-

Condensation: React 2-fluoroaniline (1.0 eq) with diethyl ethoxymethylenemalonate (EMME, 1.1 eq) at 110°C for 2 hours.

-

Checkpoint: Monitor loss of ethanol. Product: Enamine intermediate.

-

-

Cyclization: Add the enamine dropwise to Dowtherm A (diphenyl ether/biphenyl eutectic mixture) pre-heated to 250°C.

-

Critical Step: High temperature is required for thermal cyclization.

-

Safety: Use a blast shield; rapid ethanol evolution occurs.

-

-

Workup: Cool to room temperature. Dilute with hexane to precipitate the product. Filter and wash with hexane/ethanol.

-

Hydrolysis: Reflux the ester in 10% NaOH, then acidify with HCl to yield 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .

Protocol B: Phototoxicity Screening (3T3 NRU Assay)

Context: Mandatory for any 8-fluoroquinoline lead candidate to rule out the "Sparfloxacin effect."

-

Cell Line: BALB/c 3T3 mouse fibroblasts.

-

Dosing: Incubate cells with the test compound (0.1 – 100 µg/mL) for 60 minutes.

-

Irradiation: Expose one plate to UVA light (5 J/cm²) and keep a duplicate plate in the dark (control).

-

Viability: Measure cytotoxicity using Neutral Red Uptake (NRU).

-

Calculation: Calculate the Photo-Irritation Factor (PIF) :

-

Interpretation: PIF > 5 indicates probable phototoxicity (Typical for 8-F derivatives). PIF < 2 is safe (Typical for 8-OMe).

-

Visualization of Mechanisms

Figure 1: Synthesis and Phototoxicity Pathways

The following diagram illustrates the synthesis of the core scaffold and the divergent pathways determining therapeutic success vs. toxicity.

Caption: Synthesis of the 8-fluoroquinoline core and the mechanism of UVA-induced phototoxicity (The "8-Position Liability").

References

-

Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706. Link

-

Marutani, K., et al. (1993).[3] Reduced phototoxicity of a fluoroquinolone antibacterial agent with a methoxy group at the 8 position in mice irradiated with long-wavelength UV light.[4] Antimicrobial Agents and Chemotherapy, 37(10), 2217-2223. Link

-

Gershon, H., et al. (2002). Preparation of 6-Fluoro-8-quinolinol and Related 6-Fluoroquinolines. Monatshefte für Chemie, 133, 1437–1441. Link

-

Yadav, V., & Talwar, P. (2019).[5] Co-relation between structure and toxicity of fluoroquinolones. Interdisciplinary Toxicology, 12(2), 49–58. Link

-

OECD Guidelines for the Testing of Chemicals. (2019). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. A fluoroquinolone antibiotic with a methoxy group at the 8 position yields reduced generation of 8-oxo-7,8-dihydro-2'-deoxyguanosine after ultraviolet-A irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Guide: Biological Potency & Therapeutic Applications of Quinoline-3-Carbohydrazide Derivatives

This technical guide provides a comprehensive analysis of Quinoline-3-Carbohydrazide derivatives, focusing on their synthesis, structure-activity relationships (SAR), and biological applications in oncology and infectious diseases.

Executive Summary & Chemical Basis

The quinoline scaffold (1-azanaphthalene) is a "privileged structure" in medicinal chemistry, serving as the backbone for drugs ranging from antimalarials (Chloroquine) to kinase inhibitors (Lenvatinib). Within this family, Quinoline-3-Carbohydrazide represents a critical pharmacophore.

The C3-carbohydrazide moiety (–CONHNH2) provides a unique dual-functionality:

-

Hydrogen Bonding Donor/Acceptor: Facilitates high-affinity binding to enzyme active sites (e.g., kinase ATP pockets, DNA minor grooves).

-

Chelation Center: The carbonyl oxygen and hydrazidic nitrogen can chelate transition metals (Cu²⁺, Fe²⁺), enhancing oxidative stress induction in tumor cells or stabilizing the molecule-target complex.

This guide details the synthesis, validation, and therapeutic utility of these derivatives.

Synthetic Architecture

The synthesis of quinoline-3-carbohydrazide is a robust, two-step protocol starting from substituted anilines or pre-formed quinoline esters.

Core Synthesis Protocol

Objective: Synthesis of Quinoline-3-carbohydrazide from Ethyl 3-quinolinecarboxylate.

Reagents:

-

Ethyl 3-quinolinecarboxylate (1.0 equiv)

-

Hydrazine hydrate (99%, 3.0–5.0 equiv)

-

Absolute Ethanol (Solvent)[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of Ethyl 3-quinolinecarboxylate in 30 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 30–50 mmol of hydrazine hydrate dropwise under stirring at room temperature.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 6–12 hours. Monitor progress via Thin Layer Chromatography (TLC) using Methanol:Chloroform (1:9) as the mobile phase.

-

Precipitation: Upon completion, cool the reaction mixture to room temperature. The carbohydrazide product typically precipitates as a white or pale-yellow solid.

-

Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 10 mL) to remove excess hydrazine. Recrystallize from ethanol/DMF to achieve >95% purity.

Functionalization (Schiff Base Formation)

To enhance biological activity, the terminal amino group is often condensed with aldehydes to form hydrazones (Schiff bases).

-

Reaction: Reflux Quinoline-3-carbohydrazide with an aromatic aldehyde (1.0 equiv) in ethanol with a catalytic amount of glacial acetic acid (2-3 drops) for 4–8 hours.

Synthesis Workflow Diagram

Caption: Synthetic pathway from precursor aniline to bioactive hydrazone derivatives via the core carbohydrazide scaffold.[2]

Therapeutic Profiling & Mechanisms

Oncology: Anticancer Activity

Quinoline-3-carbohydrazides exhibit cytotoxicity against various cancer cell lines (MCF-7, HeLa, HepG2).

Mechanisms of Action:

-

Kinase Inhibition: The hydrazide motif mimics the ATP adenine ring, forming hydrogen bonds with the "hinge region" of kinases like EGFR , VEGFR-2 , and PI3K .

-

DNA Intercalation: The planar quinoline ring intercalates between DNA base pairs, while the carbohydrazide side chain interacts with the minor groove, inhibiting replication.

-

Apoptosis Induction: Upregulation of Bax, downregulation of Bcl-2, and activation of Caspase-3/9.

Quantitative Data Summary (Selected Literature Values):

| Compound Class | Cell Line | Target/Mechanism | IC50 / Activity | Ref |

| Unsubstituted 3-Carbohydrazide | MCF-7 (Breast) | General Cytotoxicity | > 50 µM | [1] |

| 3-Hydrazone (2-Nitrobenzylidene) | HepG2 (Liver) | Oxidative Stress | 4.2 µM | [2] |

| Cu(II) Complex of 3-Hydrazone | MCF-7 | DNA Cleavage | 0.31 µM | [2] |

| 2-Chloro-3-Carbohydrazide | HCT-116 (Colon) | Topoisomerase II | 12.5 µM | [3] |

Infectious Diseases: Antimicrobial & Antitubercular

The emergence of MDR (Multi-Drug Resistant) pathogens has revitalized interest in quinolines.

Key Findings:

-

Antitubercular: Hybrids of quinoline-3-carbohydrazide show potent activity against Mycobacterium tuberculosis H37Rv.[3] The mechanism involves inhibiting ATP synthase (similar to Bedaquiline) or DNA gyrase.

-

Antifungal: Effective against Candida albicans and Cryptococcus neoformans.[4] Disruption of ergosterol biosynthesis is a proposed mechanism.

Mechanistic Pathway Diagram

Caption: Multi-target mechanism of action for quinoline-3-carbohydrazide derivatives leading to cancer cell apoptosis.

Structure-Activity Relationship (SAR)

Optimizing the quinoline-3-carbohydrazide scaffold requires precise chemical modifications.

SAR Analysis Diagram

Caption: Critical modification sites on the quinoline scaffold affecting biological efficacy.

Key SAR Rules:

-

Position 2: Electron-donating groups (e.g., -CH3, -OCH3) often decrease cytotoxicity but may improve solubility. A Chlorine atom at C2 (from Vilsmeier-Haack synthesis) often enhances antimicrobial activity due to increased lipophilicity.

-

Position 3 (Linker): The -CONHNH- linker is non-negotiable for metal chelation. Replacing it with an ester (-COOEt) drastically reduces activity.

-

Hydrazone Substituent: When converted to a Schiff base, the attached aromatic ring prefers electron-withdrawing groups (NO2, Cl, F) at the para position. This enhances the electrophilicity of the imine carbon, facilitating covalent interactions with nucleophilic cysteine residues in enzymes [4].

Experimental Validation Protocols

In Vitro Cytotoxicity Assay (MTT Protocol)

Purpose: To determine the IC50 of synthesized derivatives against cancer cell lines.

-

Seeding: Seed cells (e.g., MCF-7) in 96-well plates at a density of 5x10³ cells/well in DMEM media. Incubate for 24h at 37°C/5% CO₂.

-

Treatment: Dissolve test compounds in DMSO (stock 10 mM). Prepare serial dilutions in culture media (Final DMSO < 0.1%). Treat cells for 48h.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.

-

Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate % Cell Viability = (OD_sample / OD_control) * 100. Derive IC50 using non-linear regression analysis.

Antimicrobial Susceptibility (Broth Microdilution)

Purpose: To determine the Minimum Inhibitory Concentration (MIC).

-

Inoculum: Prepare bacterial suspension (e.g., S. aureus) adjusted to 0.5 McFarland standard.

-

Dilution: In a 96-well plate, add 100 µL of Mueller-Hinton Broth (MHB). Perform serial 2-fold dilutions of the test compound (range 100 µg/mL to 0.19 µg/mL).

-

Inoculation: Add 10 µL of bacterial suspension to each well.

-

Incubation: Incubate at 37°C for 18–24h.

-

Readout: The MIC is the lowest concentration showing no visible turbidity. Validate with Resazurin dye (turns pink in presence of live bacteria) if turbidity is ambiguous.

References

-

Synthesis and biological evaluation of quinoline-3-carbohydrazide derivatives. Journal of Saudi Chemical Society.

-

Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide. Molecules. 2023.

-

Anticancer Activity of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Sciences Review and Research. 2022.

-

Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Antibiotics. 2019.[3][4]

-

Quinoline based mono- and bis-(thio)carbohydrazones: synthesis and anticancer activity. RSC Advances. 2016.

Sources

Technical Guide: Structure-Activity Relationship (SAR) of Fluoroquinolones

Executive Summary

This technical guide provides a rigorous analysis of the Structure-Activity Relationship (SAR) of fluoroquinolones, a critical class of synthetic antibiotics derived from the quinoline (specifically 4-quinolone) scaffold.[1] While often colloquially referred to as "fluoroquinolines" due to their heterocyclic core, the scientifically accurate nomenclature is fluoroquinolones .

This document is designed for drug developers and medicinal chemists. It moves beyond basic descriptions to explain the causality between specific structural modifications and their biological outcomes—ranging from antimicrobial potency and spectrum of activity to toxicity profiles (phototoxicity, QT prolongation) and physicochemical properties.

The Pharmacophore: The 4-Quinolone-3-Carboxylic Acid Core

The absolute requirement for antibacterial activity in this class is the 4-quinolone-3-carboxylic acid motif. This bicyclic system is non-negotiable for the drug's primary mechanism: the inhibition of bacterial Type II Topoisomerases (DNA Gyrase and Topoisomerase IV).

The "Water-Metal Ion Bridge" Hypothesis

To understand the SAR, one must understand the binding mode. The keto group at position 4 and the carboxyl group at position 3 chelate a divalent magnesium ion (

-

Implication: Modifications to the C3 carboxyl or C4 keto groups generally abolish activity because they disrupt this bridging mechanism.

Positional SAR Analysis: The "Hotspots"

The core scaffold is rigid, but four positions (N1, C6, C7, C8) serve as the primary vectors for optimization.

Position C6: The Potency Multiplier

-

Modification: Introduction of a Fluorine atom.[2][3][4][5][6]

-

Causality: The C6-fluorine improves lipophilicity, facilitating cell wall penetration (especially in Gram-negatives). Crucially, it increases the binding affinity to the gyrase-DNA complex by up to 100-fold compared to non-fluorinated quinolones (e.g., nalidixic acid).

-

Status: Essential. Virtually all clinically relevant quinolones are fluoroquinolones.[1]

Position N1: The Anchor

-

Optimal Substituent: Cyclopropyl (as seen in Ciprofloxacin, Moxifloxacin).[4]

-

Mechanistic Insight: Steric bulk at N1 controls potency. A cyclopropyl group fills a hydrophobic pocket in the enzyme, maximizing van der Waals interactions.

-

Comparison: Cyclopropyl > Ethyl > Methyl.

-

Special Case: A 2,4-difluorophenyl group (e.g., Trovafloxacin) increases potency but is often linked to higher toxicity (hepatotoxicity).

Position C7: Spectrum & Pharmacokinetics

This is the most adaptable position, heavily influencing the antibacterial spectrum and bioavailability.

-

Piperazine Ring (e.g., Ciprofloxacin): Confers potent anti-Gram-negative activity (specifically P. aeruginosa) but increases GABA receptor binding (CNS side effects).

-

Pyrrolidine Ring (e.g., Moxifloxacin): Shifts spectrum toward Gram-positives (e.g., S. pneumoniae) and improves activity against anaerobes.

-

Bicyclic Systems: Fused rings here can improve half-life but may introduce steric clashes if too bulky.

Position C8: The Toxicity/Resistance Switch

This position is critical for differentiating "generations" of fluoroquinolones.

-

C8-H (Ciprofloxacin): Standard baseline.

-

C8-Halogen (F/Cl) (e.g., Sparfloxacin, Clinafloxacin): Increases potency but drastically increases phototoxicity . The C8-halogen bond is labile under UV light, generating reactive phenyl radicals that damage tissue.

-

C8-Methoxy (OMe) (e.g., Moxifloxacin, Gatifloxacin): The "Gold Standard" for modern SAR. The methoxy group provides steric bulk that hinders the efflux pump binding (reducing resistance) and is electron-donating, which stabilizes the ring against UV-induced radical formation (eliminating phototoxicity).

Visualization: SAR Logic & Mechanism[7][8]

Diagram 1: Structural Logic of Fluoroquinolones

Caption: Positional mapping of the fluoroquinolone scaffold, linking specific chemical substitutions to their biological and toxicological outcomes.

Toxicity & Structural Liabilities (The "Dark Side" of SAR)

Drug developers must navigate three major structural liabilities.

| Toxicity Type | Structural Cause | Mechanistic Basis | Mitigation Strategy |

| Phototoxicity | Halogen at C8 (F, Cl) | UV irradiation leads to homolytic bond cleavage, generating reactive radicals. | Replace C8-Halogen with C8-Methoxy or C8-H. |

| QT Prolongation | Specific C7 substituents | Blockade of hERG | Screen for hERG affinity early; balance lipophilicity. |

| CNS Excitation | Unsubstituted C7 ring | Structural similarity to GABA allows displacement of GABA from receptors.[7] | Add bulky substituents (e.g., methyl groups) to the C7 ring to prevent receptor fit. |

| Tendinopathy | Core Scaffold (Class Effect) | Chelation of | Difficult to eliminate; monitor via black box warnings. |

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

To validate the SAR predictions, one must quantify the inhibition of the target enzyme. The Supercoiling Inhibition Assay is the industry standard for determining

Principle

DNA Gyrase converts relaxed circular DNA into supercoiled DNA using ATP. Fluoroquinolones inhibit this process.[8] By separating relaxed vs. supercoiled DNA on an agarose gel, potency is quantified.

Workflow Diagram

Caption: Step-by-step workflow for the DNA Gyrase Supercoiling Inhibition Assay used to determine IC50 values.

Detailed Protocol Steps

-

Reagent Prep: Thaw relaxed pBR322 DNA and E. coli Gyrase (A2B2 subunits). Prepare 5X Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM

, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% Glycerol, 0.1 mg/ml BSA). -

Compound Dilution: Dissolve fluoroquinolone analogs in DMSO. Prepare serial dilutions (e.g., 0.01 µM to 100 µM).

-

Reaction Mix: In 1.5 mL tubes, combine:

-

1 µL 5X Assay Buffer

-

1 µL Relaxed pBR322 DNA (0.5 µg)

-

1 µL Test Compound (or DMSO control)

-

Water to 19 µL

-

Initiate with 1 µL Gyrase enzyme.

-

-

Incubation: Incubate at 37°C for 30 minutes.

-

Termination: Add 30 µL STEB (Stop/Loading Buffer) and 30 µL Chloroform/Isoamyl alcohol (24:1) to strip the enzyme from DNA. Vortex and centrifuge briefly.

-

Electrophoresis: Load the aqueous phase onto a 1% agarose gel. Run at 60V for 3 hours. Note: Do not include Ethidium Bromide in the gel during the run as it affects supercoiling.

-

Quantification: Stain gel with Ethidium Bromide (1 µg/mL) for 15 mins. Destain in water. Image under UV light.[9][10]

-

Supercoiled DNA: Migrates further (bottom band).

-

Relaxed DNA: Migrates slower (top band).

-

Calculation: The

is the concentration where supercoiling is reduced by 50% relative to the DMSO control.

-

Recent Advances & Future Directions

The "Post-Golden Age" of fluoroquinolones focuses on overcoming resistance and reducing toxicity.

-

Delafloxacin: A novel anionic fluoroquinolone (at neutral pH). Unlike zwitterionic predecessors, it accumulates more effectively in acidic environments (e.g., abscesses, phagolysosomes), enhancing activity against MRSA.

-

Hybrids: Covalent linkage of fluoroquinolones with other pharmacophores (e.g., oxazolidinones) to create "dual-action" hybrids that reduce the frequency of resistance mutation selection.

-

Repurposing: Exploiting the Topoisomerase II inhibition for anticancer applications, though cardiotoxicity remains a barrier.

References

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinoline Action and Resistance. Biochemistry. Link

-

Millanao, A. R., et al. (2021). Structure-Activity Relationships of Fluoroquinolones: A Review. Frontiers in Medicine. Link

-

Inspiralis. (n.d.). DNA Gyrase Supercoiling Inhibition Assay Protocol. Inspiralis Protocols. Link

-

Redgrave, L. S., et al. (2014). Fluoroquinolone resistance: mechanisms, impact on bacteria, and role in evolutionary success. Trends in Microbiology. Link

-

Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy. Link

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents [mdpi.com]

- 4. Safety of fluoroquinolones: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eijppr.com [eijppr.com]

- 6. academic.oup.com [academic.oup.com]

- 7. seq.es [seq.es]

- 8. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]

- 9. New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

8-Fluoro-4-hydroxyquinoline-3-carbohydrazide: Chemical Identifiers, Synthesis, and Applications in Drug Discovery

As a Senior Application Scientist evaluating versatile heterocyclic scaffolds, I recognize 8-Fluoro-4-hydroxyquinoline-3-carbohydrazide as a highly specialized molecular building block. Structurally related to the core of fluoroquinolone antibiotics, this compound features a fluorine atom at the C-8 position and a reactive carbohydrazide moiety at the C-3 position. This unique substitution pattern makes it an invaluable intermediate in the rational design of targeted enzyme inhibitors and antimicrobial agents.

This technical guide details the structural identity, pharmacological applications, and a self-validating synthetic protocol for this critical intermediate.

Chemical Identifiers and Structural Logic

The pharmacological utility of this compound stems from its tautomerism and electronic distribution. The 4-hydroxyquinoline core exists in a dynamic equilibrium with its 4-oxo-1,4-dihydroquinoline (quinolone) tautomer. The C-8 fluorine atom exerts a strong electron-withdrawing inductive effect, which not only increases the lipophilicity of the scaffold (enhancing cellular permeability) but also modulates the pKa of the adjacent NH group in the quinolone tautomer.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value |

| Chemical Name | 8-Fluoro-4-hydroxyquinoline-3-carbohydrazide |

| CAS Registry Number | 1018127-67-7 |

| Molecular Formula | C10H8FN3O2 |

| Molecular Weight | 221.19 g/mol |

| Precursor CAS Number | 63010-69-5 (Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate) |

| Structural Class | Fluoroquinolone intermediate / Quinoline derivative |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 4 |

Mechanistic Role in Drug Development

The primary synthetic application of 8-fluoro-4-hydroxyquinoline-3-carbohydrazide lies in its use as a precursor for Schiff base condensation reactions. The terminal primary amine of the carbohydrazide group is highly nucleophilic, allowing it to react rapidly with various aryl aldehydes to form N-arylidenequinoline-3-carbohydrazides (hydrazones).

These derivatives have been extensively validated as potent inhibitors of β-glucuronidase , an enzyme implicated in the deconjugation of glucuronides in the gut, which can lead to severe drug toxicity (e.g., NSAID-induced enteropathy) and is often overexpressed in tumor microenvironments. According to [1], libraries synthesized from this specific fluorinated scaffold exhibit IC50 values significantly superior to standard inhibitors like D-saccharic acid 1,4-lactone. The fluorine atom at C-8 is mechanistically critical; molecular docking studies reveal that it participates in specific halogen-bonding interactions within the enzyme's active site, tightly anchoring the inhibitor complex.

Pharmacological application pathway for β-glucuronidase inhibitor development.

Self-Validating Experimental Protocol: Synthesis and Isolation

To ensure high-fidelity downstream screening, the synthesis of 8-fluoro-4-hydroxyquinoline-3-carbohydrazide must yield a product of >98% purity. The standard, field-proven methodology relies on the hydrazinolysis of its corresponding ester, ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate [2].

Step-by-Step Methodology:

-

Preparation of the Reaction Mixture: Dissolve 1.0 equivalent of ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (CAS: 63010-69-5) in absolute ethanol (approximately 5-10 mL per gram of ester).

-

Causality: Absolute ethanol is chosen because it solubilizes the ester precursor at elevated temperatures but acts as an anti-solvent for the highly polar hydrazide product upon cooling, facilitating spontaneous, high-purity crystallization.

-

-

Addition of Nucleophile: Add 3.0 to 4.0 equivalents of hydrazine hydrate (NH2NH2·H2O, 98-100%) dropwise to the stirring solution.

-

Causality: A significant stoichiometric excess of hydrazine is critical to drive the equilibrium toward the hydrazide and to suppress the formation of symmetrical N,N'-bis(carbonyl)hydrazine dimers (side products).

-

-

Reflux: Heat the mixture to reflux (approx. 78°C) under continuous stirring for 12 to 24 hours. Monitor the reaction progress via TLC (eluent: Dichloromethane:Methanol 9:1) until the ester spot completely disappears.

-

Crystallization: Remove the heat source and allow the reaction mixture to cool slowly to room temperature. Leave it undisturbed overnight.

-

Causality: Slow cooling promotes the formation of a highly ordered crystalline lattice, thermodynamically excluding impurities from the solid phase.

-

-

Isolation and Washing: Filter the resulting white to pale-yellow precipitate under vacuum. Wash the filter cake sequentially with cold absolute ethanol and diethyl ether.

-

Causality: Cold ethanol removes residual unreacted hydrazine and trace byproducts without dissolving the target product, while ether facilitates rapid drying.

-

-

Drying: Dry the product in a vacuum oven at 50°C to a constant weight to remove any trapped solvent molecules.

Step-by-step synthesis workflow of 8-Fluoro-4-hydroxyquinoline-3-carbohydrazide.

Analytical Validation

A self-validating protocol requires rigorous structural confirmation before the intermediate is used in library synthesis. Verify the isolated product using the following analytical markers:

-

FT-IR Spectroscopy: Confirm the disappearance of the ester carbonyl stretch (~1720 cm⁻¹) and the appearance of the amide/hydrazide carbonyl stretch (~1650-1670 cm⁻¹). Distinct N-H stretching bands will appear in the 3200-3400 cm⁻¹ region.

-

1H-NMR (DMSO-d6): The ethyl group signals (a triplet around 1.3 ppm and a quartet around 4.2 ppm) must be completely absent. The characteristic hydrazide protons will appear as a broad singlet for the -NH2 group (often around 4.5-5.0 ppm) and a downfield singlet for the -NH- amide proton (typically >10 ppm).

-

Mass Spectrometry (ESI-MS): The mass spectrum should display a prominent pseudo-molecular ion peak [M+H]+ at m/z 222.1.

References

-

Taha, M., Sultan, S., Nuzar, H. A., Rahim, F., Imran, S., Ismail, N. H., Naz, H., & Ullah, H. (2016). "Synthesis and biological evaluation of novel N-arylidenequinoline-3-carbohydrazides as potent β-glucuronidase inhibitors." Bioorganic & Medicinal Chemistry, 24(16), 3696-3704. URL:[Link]

-

Al-Fahdawi, M. Q., Al-Juboori, M. A., & Al-Da'amy, M. A. (2023). "Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity." Molecules, 28(19), 6805. URL:[Link]

Pharmacophore Modeling of Hydroxyquinoline Carbohydrazides: A Structural Framework for Metalloenzyme Inhibition

Topic: Pharmacophore Modeling of Hydroxyquinoline Carbohydrazides Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, renowned for its bidentate metal-chelating capability.[1][2] When coupled with a carbohydrazide linker, the resulting hydroxyquinoline carbohydrazides gain a unique pharmacological profile, extending their reach into hydrophobic pockets of target enzymes while maintaining a metal-binding core. This guide provides a rigorous technical framework for developing pharmacophore models for this class of compounds, specifically focusing on their application as inhibitors of metalloenzymes (e.g., HIV-1 Integrase, Matrix Metalloproteinases) and bacterial targets.

The Chemo-Structural Basis

To model this scaffold effectively, one must understand the causality between its chemical structure and biological activity.

The Pharmacophoric Core

The bioactivity of hydroxyquinoline carbohydrazides is driven by three distinct structural domains:

-

The Chelating "Warhead" (8-HQ): The pyridinic nitrogen (N1) and the phenolic oxygen (O8) form a five-membered chelate ring with divalent cations (

, -

The Linker (Carbohydrazide): The

moiety acts as a hydrogen bond donor/acceptor (HBD/HBA) network. It provides the necessary flexibility to orient the distal aryl group. -

The Distal Aryl Wing: Attached via the hydrazide, this region targets allosteric or hydrophobic pockets (e.g., the hydrophobic clamp in HIV-1 Integrase), conferring selectivity.

Computational Framework & Workflow

The following workflow outlines the end-to-end process for generating a validated pharmacophore model. This protocol prioritizes Ligand-Based Pharmacophore Modeling (LBPM) supported by structure-based constraints.

Integrated Workflow Diagram

Figure 1: End-to-end workflow for pharmacophore generation, moving from library curation to validated screening.

Step-by-Step Technical Protocol

Phase 1: Dataset Curation & Preparation

Objective: Eliminate noise caused by incorrect tautomers or ionization states.

-

Protocol:

-

Select a training set of 15–20 diverse hydroxyquinoline carbohydrazides with known

values spanning at least 4 orders of magnitude. -

Tautomer Check: The 8-hydroxyquinoline exists in equilibrium between the enol and keto-ammonium forms. In the presence of metal ions (biological context), the anionic enolate form is often the active species.

-

Ionization: Generate ionization states at pH

. -

Energy Minimization: Use the MMFF94x force field to minimize structures to a gradient of

.

-

Phase 2: Conformational Analysis

Causality: The carbohydrazide linker is highly flexible. A rigid alignment will fail to capture the bioactive conformation.

-

Protocol:

-

Generate conformers using the "Best" method (e.g., in BIOVIA Discovery Studio or MOE).

-

Energy Window: Set a threshold of

above the global minimum to include high-energy bioactive conformers. -

Limit: Generate max 255 conformers per molecule to balance accuracy with computational cost.

-

Phase 3: Pharmacophore Hypothesis Generation (3D-QSAR)

Objective: Identify the spatial arrangement of chemical features that correlates with biological activity.

-

Feature Mapping:

-

F1 (Metal Contact/Ionizable Positive): Mapped to the Pyridine Nitrogen (N1). Note: Some software defines this as an aromatic ring nitrogen or a cation-pi feature.

-

F2 (H-Bond Acceptor): Mapped to the Phenolic Oxygen (O8) and the Carbonyl Oxygen of the hydrazide.

-

F3 (H-Bond Donor): Mapped to the Hydrazide NH.

-

F4 (Ring Aromatic): Mapped to the Quinoline system and the distal Phenyl ring.

-

-

Algorithm: Use a HypoGen-like algorithm (constructive phase followed by subtractive phase).

Phase 4: Validation Strategy (Self-Validating System)

A model is only as good as its predictive power.

-

Cost Analysis: The difference between the "Null Cost" and "Total Cost" of the hypothesis should be

bits for a statistically significant correlation (95% confidence). -

Fischer’s Randomization Test: Permute the activity data 19 times (95% confidence) or 99 times (99% confidence) to ensure the correlation is not random.

-

Decoy Set Screening:

-

Construct a dataset of 50 active ligands and 1500 decoys (DUD-E generated).

-

Calculate Enrichment Factor (EF) and Area Under the Curve (AUC) of the ROC plot.

-

Acceptance Criteria: AUC

.

-

Case Study: Targeting HIV-1 Integrase

Hydroxyquinoline carbohydrazides are potent HIV-1 Integrase Strand Transfer Inhibitors (INSTIs).[5] The pharmacophore below visualizes the requirement for binding to the active site

Pharmacophore Map Visualization

Figure 2: Spatial pharmacophore map for HIV-1 Integrase inhibition. Distances are approximate based on co-crystal structures.

Quantitative Structure-Activity Data

The table below illustrates the correlation between the fit of the ligand to the pharmacophore model and its biological activity (Hypothetical data based on structure-activity relationship trends).

| Compound ID | R-Group (Distal) | Pharmacophore Fit Score | Experimental IC50 (µM) | Activity Class |

| HQC-01 | 4-Fluorophenyl | 3.98 | 0.05 | Highly Active |

| HQC-02 | 3,4-Dichlorophenyl | 3.85 | 0.12 | Highly Active |

| HQC-03 | Phenyl (Unsub) | 2.40 | 4.50 | Moderate |

| HQC-04 | Methyl | 1.10 | > 50.0 | Inactive |

| HQC-05 | 4-Nitro (Steric Clash) | 0.85 | > 100.0 | Inactive |

Note: High fit scores correlate with low IC50 values, validating the model's predictive capability.

References

-

Prachayasittikul, V. et al. (2013). Synthesis and Antimicrobial Activity of 8-Hydroxyquinoline-hydrazones. EXCLI Journal .

-

Mekouar, K. et al. (1998).[6] Styrylquinoline Derivatives: A New Class of Potent HIV-1 Integrase Inhibitors That Block HIV-1 Replication in Cem Cells. Journal of Medicinal Chemistry .

-

Wolber, G. & Langer, T. (2005). LigandScout: 3-D Pharmacophores Derived from Protein-Bound Ligands and Their Use as Virtual Screening Filters. Journal of Chemical Information and Modeling .

-

Krovat, E.M. et al. (2005). Pharmacophore Identification, in Silico Screening, and Virtual Library Design for Inhibitors of the Human Factor Xa. Journal of Chemical Information and Modeling .

-

Mysinger, M.M. et al. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry .

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives - Arabian Journal of Chemistry [arabjchem.org]

The Molecular Evolution and Mechanistic Profiling of Fluoroquinolone Antibacterial Agents

Executive Summary

Fluoroquinolones (FQs) represent one of the most successful classes of synthetic, broad-spectrum antibacterial agents in modern medicine. Unlike naturally derived antibiotics (e.g., penicillins or macrolides), quinolones are entirely synthetic, granting medicinal chemists unprecedented control over their Structure-Activity Relationships (SAR). This whitepaper provides an in-depth technical analysis of the historical evolution, molecular mechanism of action, and the rigorous experimental protocols required to validate the efficacy of novel fluoroquinolone candidates.

Historical Evolution and Structure-Activity Relationship (SAR)

The genesis of the quinolone class was serendipitous. In 1962, George Lesher and colleagues discovered nalidixic acid as an accidental byproduct during the synthesis of the antimalarial compound chloroquine 1[1]. While nalidixic acid established the foundational 1,4-dihydro-4-oxo-3-pyridinecarboxylic acid pharmacophore, its clinical utility was severely limited by poor systemic absorption, a narrow Gram-negative spectrum, and rapid resistance development 2[2].

The true breakthrough in this drug class was driven by rational SAR optimization. The incorporation of a fluorine atom at the C6 position drastically increased the molecule's lipophilicity, which improved bacterial cell wall penetration and significantly enhanced its binding affinity to the DNA gyrase complex 3[3]. Concurrently, the addition of a piperazine ring at the C7 position (exemplified by ciprofloxacin) provided a basic amine that interacts with the DNA phosphate backbone, vastly broadening the spectrum to include formidable Gram-negative pathogens3[3].

Structural evolution and Structure-Activity Relationship (SAR) of fluoroquinolones.

Quantitative Data: Generational Classification

To understand the trajectory of FQ development, we must analyze how structural modifications translate to phenotypic efficacy (Minimum Inhibitory Concentration, MIC).

| Generation | Representative Agent | Key Structural Modification | Primary Target Spectrum | Typical MIC₅₀ (E. coli) |

| First | Nalidixic Acid | 1,4-dihydro-4-oxo-pyridine core | Narrow (Gram-negative Enterobacteriaceae) | > 4.0 µg/mL |

| Second | Ciprofloxacin | C6-Fluorine, C7-Piperazine | Broad (Gram-negative, Pseudomonas) | 0.015 µg/mL |

| Third | Levofloxacin | Chiral methyl at C3/C4 bridge | Extended (Gram-positive, S. pneumoniae) | 0.03 µg/mL |

| Fourth | Moxifloxacin | C8-Methoxy, C7-Diazabicyclo | Broadest (Anaerobes, Atypicals) | 0.06 µg/mL |

Mechanism of Action: Topoisomerase Poisoning

Fluoroquinolones exert their bactericidal activity not merely by inhibiting, but by poisoning bacterial type II topoisomerases—specifically DNA gyrase (encoded by gyrA and gyrB) and topoisomerase IV (encoded by parC and parE) 4[4].

During normal DNA replication, these enzymes create transient double-strand breaks to relieve positive supercoiling ahead of the replication fork. FQs intercalate into this DNA-enzyme cleavage complex, creating a stable, irreversible ternary complex that prevents DNA religation5[5]. This leads to replication fork arrest, the generation of lethal double-strand breaks, and subsequent bacterial cell death 4[4].

Resistance typically arises through stepwise chromosomal mutations in the Quinolone Resistance-Determining Region (QRDR), most notably at amino acid positions S91 and D95 of the GyrA subunit, or S87 of the ParC subunit 6[6].

Fluoroquinolone mechanism of action via topoisomerase poisoning and replication arrest.

Self-Validating Experimental Protocols

To accurately evaluate novel FQ derivatives, researchers must employ orthogonal assays: a phenotypic whole-cell assay (MIC) and a target-specific biochemical assay (DNA Supercoiling). The causality behind these experimental designs ensures robust, reproducible data.

Protocol 1: In Vitro Susceptibility Testing (Broth Microdilution)

Causality & Logic: Fluoroquinolones possess a unique propensity to chelate divalent cations. If the testing medium is not strictly controlled for Mg²⁺ and Ca²⁺ concentrations, the drug will form inactive chelates, artificially inflating the MIC. Therefore, the use of Cation-Adjusted Mueller-Hinton Broth (CAMHB) is a non-negotiable, self-validating standard.

Step-by-Step Methodology:

-

Media Preparation: Prepare CAMHB, ensuring physiological concentrations of Ca²⁺ (20-25 mg/L) and Mg²⁺ (10-12.5 mg/L) to prevent artificial drug inactivation.

-

Drug Dilution: Prepare a two-fold serial dilution of the test fluoroquinolone (e.g., 64 µg/mL down to 0.015 µg/mL) in a 96-well microtiter plate.

-

Inoculum Standardization: Prepare a bacterial suspension matching a 0.5 McFarland standard, then dilute to achieve a final well concentration of 5 x 10⁵ CFU/mL.

-

Internal Controls: Include a positive growth control (broth + bacteria, no antibiotic) to ensure organism viability, and a negative sterility control (uninoculated broth) to rule out contamination.

-

Incubation & Readout: Incubate at 37°C for 16-20 hours. The MIC is recorded as the lowest concentration completely inhibiting visible bacterial growth.

Protocol 2: E. coli DNA Gyrase Supercoiling Assay

Causality & Logic: To isolate the specific mechanistic target of FQs, whole-cell assays are insufficient due to potential efflux pump interference. This cell-free assay utilizes relaxed pBR322 plasmid DNA. Active DNA gyrase, in the presence of ATP, introduces negative supercoils into the plasmid. Because supercoiled DNA is highly compact, it migrates significantly faster through an agarose gel than relaxed DNA. FQs inhibit this supercoiling, shifting the band back to the relaxed state 7[7].

Step-by-Step Methodology:

-

Substrate Preparation: Prepare a reaction mixture containing 0.5 µg of relaxed pBR322 DNA in 1X Assay Buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL BSA) 7[7].

-

Inhibitor Addition: Add the test fluoroquinolone at varying concentrations to map the IC₅₀.

-

Enzyme Addition: Add 1 Unit of purified E. coli DNA gyrase (A₂B₂ complex) to the reaction 7[7].

-

Incubation: Incubate the mixture at 37°C for 30 minutes to allow ATP-dependent supercoiling 7[7].

-

Termination: Stop the reaction by adding an equal volume of GSTEB buffer (Glycerol, SDS, Tris, EDTA, Bromophenol blue). Causality: EDTA chelates the Mg²⁺ required for gyrase activity, immediately halting the reaction, while SDS denatures the enzyme7[7].

-

Electrophoretic Separation: Run the samples on a 1% agarose gel. Crucial Note: Do not include ethidium bromide during the run, as it alters DNA topology.

-

Visualization: Post-stain with ethidium bromide and quantify the ratio of the fast-migrating supercoiled band to the slow-migrating relaxed band.

Self-validating experimental workflow for the E. coli DNA gyrase supercoiling assay.

References

- Prudent use of fluoroquinolones in avian species Source: AIR Unimi

- Importance of Fluorine in Benzazole Compounds Source: PMC (National Center for Biotechnology Inform

- Fluoroquinolones for treating tuberculosis Source: The Pharmaceutical Journal

- Ciprofloxacin properties, impacts, and remediation Source: ResearchG

- Closing the Brief Case: Klebsiella variicola—Identifying the Misidentified Source: PMC (National Center for Biotechnology Inform

- Characterization of a Neisseria gonorrhoeae Ciprofloxacin panel for an antimicrobial resistant Isol

- E. coli Gyrase Supercoiling Assay Kits Source: Inspiralis Limited

Sources

- 1. air.unimi.it [air.unimi.it]

- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Closing the Brief Case: Klebsiella variicola—Identifying the Misidentified - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.plos.org [journals.plos.org]

- 7. inspiralis.com [inspiralis.com]

Methodological & Application

Application Note: Metal Complexation Methods with Quinoline-3-Carbohydrazide Ligands

[1][2]

Executive Summary

Quinoline-3-carbohydrazide derivatives represent a privileged scaffold in medicinal chemistry, particularly for antitubercular and anticancer drug discovery. The hydrazide moiety (–C(=O)NHNH2) serves as a versatile chelating pharmacophore, capable of coordinating transition metals (Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺) to form stable bioactive complexes. This guide provides a rigorous technical protocol for the synthesis of these complexes using both conventional solvothermal reflux and microwave-assisted green chemistry techniques. It details the coordination chemistry, step-by-step experimental workflows, and validation parameters required to ensure high-purity isolation for biological screening.

Part 1: The Chemistry of Chelation

Ligand Design & Coordination Modes

The quinoline-3-carbohydrazide scaffold typically functions as a bidentate or tridentate ligand, depending on the derivatization at the terminal nitrogen. In Schiff base forms (hydrazones), the ligand coordinates via the azomethine nitrogen and the carbonyl oxygen (amide), forming a stable five-membered chelate ring.

-

Primary Donor Sites: Carbonyl Oxygen (C=O), Azomethine Nitrogen (-N=CH-).

-

Secondary Donor Sites: Quinoline Ring Nitrogen (often sterically hindered or weak), Phenolic Oxygen (if functionalized aldehydes are used).

-

Geometry:

-

Cu(II)/Ni(II)/Co(II): Typically Octahedral (coordination number 6) with solvent molecules or counter-ions completing the sphere.

-

Zn(II): Often Tetrahedral or Distorted Octahedral.

-

Mechanistic Pathway

The complexation generally proceeds via the deprotonation of the enolic form of the amide functionality (imidol structure) or coordination through the keto form, depending on pH and solvent conditions.

Figure 1: Mechanistic pathway for the coordination of quinoline-3-carbohydrazide ligands.

Part 2: Experimental Protocols

Pre-requisite: Ligand Synthesis (Brief)

Note: This guide assumes the Schiff base ligand is already synthesized by condensing quinoline-3-carbohydrazide with an appropriate aldehyde (e.g., 2-nitrobenzaldehyde) in ethanol with catalytic acetic acid.

Method A: Solvothermal Reflux (Standard Protocol)

Objective: Synthesis of thermodynamically stable metal complexes (Cu, Co, Ni, Zn). Scale: 1.0 mmol basis.

Reagents:

-

Ligand (Schiff base of quinoline-3-carbohydrazide): 1.0 mmol

-

Metal Salt (Chloride, Nitrate, or Acetate): 1.0 mmol (1:1 ratio) or 0.5 mmol (1:2 ratio)

-

Solvent: Absolute Ethanol or Methanol (HPLC Grade)

-

Buffer/Catalyst: Triethylamine (TEA) or Sodium Acetate (to facilitate deprotonation)

Workflow:

-

Ligand Solubilization: Dissolve 1.0 mmol of the ligand in 20–30 mL of hot absolute ethanol. Ensure complete dissolution; if necessary, add minimal DMF (1–2 mL) for solubility.

-

Metal Addition: Dissolve 1.0 mmol of the metal salt (e.g., CuCl₂·2H₂O) in 10 mL of ethanol. Add this solution dropwise to the hot ligand solution under continuous magnetic stirring.

-

Reflux: Heat the reaction mixture to reflux (70–80 °C) for 3–5 hours .

-

Observation: A color change (e.g., pale yellow to green/brown) typically indicates complex formation.

-

-

Precipitation: Allow the mixture to cool slowly to room temperature. If precipitation is slow, reduce volume by 50% via rotary evaporation or store at 4 °C overnight.

-

Isolation: Filter the solid precipitate using a vacuum filtration setup (Buchner funnel).

-

Purification: Wash the precipitate extensively with:

-

Hot water (to remove unreacted metal salts).

-

Cold ethanol (to remove unreacted ligand).

-

Diethyl ether (to facilitate drying).

-

-

Drying: Dry the complex in a vacuum desiccator over anhydrous CaCl₂ or P₂O₅ for 24 hours.

Method B: Microwave-Assisted Synthesis (Green Chemistry)

Objective: High-throughput synthesis with reduced solvent usage and reaction time. Equipment: Monomode Microwave Reactor (e.g., CEM Discover or Anton Paar).

Workflow:

-

Slurry Preparation: Mix 1.0 mmol of ligand and 1.0 mmol of metal salt in a microwave vial. Add a minimal amount of solvent (3–5 mL Ethanol) to create a slurry.

-

Irradiation: Irradiate the mixture at 140–300 Watts for 2–6 minutes .

-

Cycle: Pulse irradiation (e.g., 30 sec ON, 10 sec OFF) prevents overheating and solvent bumping.

-

Target Temp: Maintain internal temperature approx. 70–80 °C.

-

-

Work-up: Cool the vial in an ice bath. The complex typically precipitates immediately.

-

Wash & Dry: Follow the washing protocol from Method A.

Figure 2: Comparative workflow for Reflux vs. Microwave-assisted synthesis.

Part 3: Characterization & Validation

To validate the formation of the metal complex, compare the spectral data of the free ligand against the isolated product.

FTIR Spectroscopy (Diagnostic Bands)

The coordination of the metal is confirmed by shifts in the carbonyl and azomethine stretching frequencies.[1][2]

| Functional Group | Ligand Frequency (cm⁻¹) | Complex Frequency (cm⁻¹) | Interpretation |

| ν(C=O) Amide | 1645 – 1660 | 1610 – 1630 | Red shift (10–40 cm⁻¹) indicates coordination via Carbonyl Oxygen.[2] |

| ν(C=N) Azomethine | 1610 – 1620 | 1580 – 1600 | Red shift indicates coordination via Azomethine Nitrogen.[2] |

| ν(M–O) | Absent | 500 – 580 | Appearance of new band confirms Metal-Oxygen bond. |

| ν(M–N) | Absent | 420 – 480 | Appearance of new band confirms Metal-Nitrogen bond. |

¹H NMR Spectroscopy (DMSO-d₆)[1][2]

-

Amide Proton (-NH-): In the free ligand, this appears as a singlet at 11.0–12.5 ppm. If the complexation involves deprotonation (enolic form), this signal disappears . If coordination is neutral (keto form), the signal may shift downfield but remain present.

-

Azomethine Proton (-N=CH-): Typically appears at 8.5–9.5 ppm. A shift (usually downfield) confirms the participation of the nitrogen lone pair in bonding.

Electronic Spectra (UV-Vis) & Magnetic Moment

-

Cu(II) Complexes: Broad band at 600–700 nm (d-d transition) suggests distorted octahedral geometry. Magnetic moment ~1.7–1.9 B.M.

-

Ni(II) Complexes: Bands around 400 nm and 600 nm. Magnetic moment ~2.8–3.2 B.M. (Octahedral).[1][2][3]

-

Zn(II) Complexes: Diamagnetic (no magnetic moment). Shows only Charge Transfer (CT) bands (intra-ligand transitions shifted).

Part 4: Biological Applications[1][2][5][6][7][8]

Quinoline-3-carbohydrazide metal complexes exhibit enhanced lipophilicity compared to free ligands (Tweedy's Chelation Theory), improving cell membrane permeability.

Primary Therapeutic Areas:

-

Antitubercular Activity: Tested against Mycobacterium tuberculosis H37Rv.[4] Copper (Cu) and Zinc (Zn) complexes often show lower MIC values (0.1 – 6.25 µg/mL) than the free ligand due to better penetration.

-

Anticancer Activity: Cytotoxicity against MCF-7 (Breast), A-549 (Lung), and HepG2 (Liver) cell lines. The mechanism often involves DNA intercalation or oxidative cleavage mediated by the metal center.

-

Antimicrobial: Broad-spectrum activity against S. aureus and E. coli.

References

-

El-Ghamry, H. A., et al. (2023). "Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity."[1] Molecules.

-

Damena, T., et al. (2022). "Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative."[5] PLOS ONE.

-

Bhat, M. A., et al. (2021). "Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases."[6] Molecules.

-

Pizzuti, L., et al. (2022). "Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This 'Green' Method?" Molecules.

-

Eswaran, S., et al. (2010). "New quinoline derivatives: Synthesis and investigation of antibacterial and antituberculosis properties."[4] European Journal of Medicinal Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 5. Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

Antimicrobial susceptibility testing protocols for fluoroquinolines

Application Note: Advanced Antimicrobial Susceptibility Testing (AST) Protocols for Fluoroquinolones

Introduction & Mechanistic Rationale

Fluoroquinolones (e.g., ciprofloxacin, levofloxacin, moxifloxacin) are a critically important class of synthetic, broad-spectrum bactericidal antibiotics. To accurately perform and interpret Antimicrobial Susceptibility Testing (AST) for this class, drug development professionals and clinical scientists must first understand their unique mechanism of action and the biological basis of resistance.

Unlike other drug classes that merely inhibit enzymatic catalysis, fluoroquinolones act as topoisomerase poisons[1]. They dually target two essential bacterial type II topoisomerases: DNA gyrase (the primary target in Gram-negative bacteria) and topoisomerase IV (the primary target in Gram-positive bacteria)[2]. The drug binds to the enzyme-DNA complex, trapping it in a state where the DNA strands are cleaved but cannot be religated. When the bacterial replication fork collides with these trapped ternary complexes, lethal double-strand DNA breaks occur, rapidly leading to cell death[1][3].

Resistance typically emerges via chromosomal mutations in the gyrA and parC genes, which alter the drug-binding affinity of the target enzymes, or through the overexpression of efflux pumps that decrease intracellular drug concentrations[1].

Fluoroquinolone mechanism of action and primary pathways of bacterial resistance.

The Causality of Experimental Design in AST

As an application scientist, it is imperative to understand that AST is not merely a set of instructions; it is a highly sensitive, self-validating biochemical assay. Every parameter is tightly controlled to prevent artifacts.

-

Inoculum Standardization (0.5 McFarland): The starting inoculum must be precisely ~1.5 × 10⁸ CFU/mL[4]. An inoculum that is too heavy will artificially lower the drug-to-pathogen ratio, leading to false resistance (the "inoculum effect"). An inoculum that is too light will result in false susceptibility.

-

Media Formulation (Cation-Adjusted Mueller-Hinton Broth): Standard MHB must be supplemented with specific concentrations of divalent cations (Ca²⁺ and Mg²⁺)[5]. Fluoroquinolones readily chelate with these ions. If cation levels are too high, the free (active) concentration of the fluoroquinolone decreases, falsely elevating the Minimum Inhibitory Concentration (MIC).

-

The 15-15-15 Rule (Disk Diffusion): Time is a critical variable. The inoculum must be used within 15 minutes of preparation, disks applied within 15 minutes of plating, and plates incubated within 15 minutes of disk application. Delaying disk application allows bacteria a "head start" in replication before the antibiotic gradient diffuses through the agar, resulting in falsely small zones of inhibition.

-

Self-Validating Quality Control (QC): A protocol is only valid if its internal controls pass. Reference strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) must be run concurrently. If the MIC or zone diameter for the QC strain falls outside the accepted CLSI/EUCAST range, the entire patient run is invalidated, as it indicates a systemic failure in media, drug potency, or incubation conditions[6].

Standardized AST Methodologies

Standardized workflow for Broth Microdilution and Disk Diffusion AST methods.

Protocol A: Broth Microdilution (BMD) – The Reference Standard

BMD is the gold standard for determining the exact MIC of a fluoroquinolone[5][6].

-

Preparation of Antimicrobial Panels: Prepare serial two-fold dilutions of the fluoroquinolone (e.g., 0.015 to 16 µg/mL) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate.

-

Inoculum Preparation: Select 3-5 well-isolated colonies from an overnight agar plate. Suspend in sterile saline to match a 0.5 McFarland standard (measured via a nephelometer or spectrophotometer at 625 nm, absorbance 0.08–0.13).

-

Inoculation: Dilute the 0.5 McFarland suspension 1:20 in saline, then add 10 µL to each well containing 100 µL of the drug/broth mixture. This achieves the target final concentration of ~5 × 10⁵ CFU/mL in each well[5].

-

Incubation: Seal the plate to prevent desiccation and incubate at 35±2°C in ambient air for 16–20 hours.

-

Reading & Interpretation: Examine the wells using a viewing mirror. The MIC is the lowest concentration of the fluoroquinolone that completely inhibits visible bacterial growth (ignoring a single faint button or faint haze)[5].

Protocol B: Kirby-Bauer Disk Diffusion – Routine Clinical Workflow

Disk diffusion provides a qualitative/semi-quantitative categorization (Susceptible, Intermediate, Resistant) based on the drug's diffusion dynamics through agar[4].

-

Inoculum Preparation: Prepare a 0.5 McFarland suspension as described above.

-

Plating: Within 15 minutes, dip a sterile cotton swab into the suspension. Press the swab against the inside wall of the tube to remove excess fluid. Streak the entire surface of a Mueller-Hinton Agar (MHA) plate in three different directions (rotating the plate 60 degrees each time) to ensure a confluent lawn of growth[4].

-

Disk Application: Allow the plate to dry for 3–5 minutes (no more than 15 minutes). Apply standardized fluoroquinolone disks (e.g., Ciprofloxacin 5 µg) onto the agar surface using a sterile dispenser. Gently press each disk to ensure full contact with the agar[4].

-

Incubation: Invert the plates and incubate at 35±2°C in ambient air for 16–18 hours.

-

Reading: Measure the zone of complete growth inhibition to the nearest millimeter using calipers or a ruler.

Quantitative Data & Interpretive Breakpoints

In 2019, the Clinical and Laboratory Standards Institute (CLSI) significantly revised the fluoroquinolone breakpoints for Enterobacterales and Pseudomonas aeruginosa[7][8][9]. The breakpoints were lowered for two critical reasons:

-

Pharmacokinetics/Pharmacodynamics (PK/PD): Clinical data showed that standard dosing regimens failed to achieve the necessary Area Under the Curve to MIC (AUC/MIC) ratios for isolates with MICs at the higher end of the old "Susceptible" range[9].

-

Detection of First-Step Mutations: The old breakpoints failed to flag isolates harboring a single target-site mutation (e.g., a single gyrA mutation), which could rapidly evolve into high-level clinical resistance during therapy[10].

Table 1: Updated CLSI Fluoroquinolone MIC and Disk Diffusion Breakpoints for Enterobacterales [11]

| Antimicrobial Agent | Disk Content | Susceptible (S) | Intermediate (I) | Resistant (R) |

| Ciprofloxacin (MIC) | N/A | ≤ 0.25 µg/mL | 0.5 µg/mL | ≥ 1 µg/mL |

| Ciprofloxacin (Disk) | 5 µg | ≥ 26 mm | 22–25 mm | ≤ 21 mm |

| Levofloxacin (MIC) | N/A | ≤ 0.5 µg/mL | 1 µg/mL | ≥ 2 µg/mL |

| Levofloxacin (Disk) | 5 µg | ≥ 21 mm | 17–20 mm | ≤ 16 mm |

(Note: Always refer to the most current CLSI M100 or EUCAST breakpoint tables, as interpretive criteria are subject to continuous clinical review).

References

-

Delafloxacin In Vitro Broth Microdilution and Disk Diffusion Antimicrobial Susceptibility Testing Guidelines. PMC - NIH. [Link]

-

Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology (ASM). [Link]

-

Don't Get Wound Up: Revised Fluoroquinolone Breakpoints for Enterobacteriaceae and Pseudomonas aeruginosa. PMC - NIH. [Link]

-

Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC - NIH. [Link]

-

Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases (NICD). [Link]

-

Fluoroquinolone Breakpoints for Enterobacteriaceae and Pseudomonas aeruginosa. Regulations.gov (CLSI MR02). [Link]

-

DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance. PNAS. [Link]

-

Applying Fluoroquinolone Pharmacokinetics, Pharmacodynamics, and Updated Clinical Breakpoints for Gram-Negative Pathogens to Determine Optimal Dosing. Clinical and Laboratory Standards Institute (CLSI). [Link]

-

M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI. [Link]

-

ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMérieux. [Link]

-

Reply to Chu et al., “Adoption of the New CLSI Fluoroquinolone Breakpoints for Enterobacteriaceae”. ASM Journals. [Link]

-

Mode of action of fluoroquinolones. PubMed - NIH. [Link]

Sources

- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mode of action of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. asm.org [asm.org]

- 5. biomerieux.com [biomerieux.com]

- 6. Delafloxacin In Vitro Broth Microdilution and Disk Diffusion Antimicrobial Susceptibility Testing Guidelines: Susceptibility Breakpoint Criteria and Quality Control Ranges for an Expanded-Spectrum Anionic Fluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Don't Get Wound Up: Revised Fluoroquinolone Breakpoints for Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. 2019 AST Featured Article Dosage for Gram-Negative Pathogens | News | CLSI [clsi.org]

- 10. journals.asm.org [journals.asm.org]

- 11. nih.org.pk [nih.org.pk]

Application Note: Microwave-Assisted Synthesis of 8-Fluoro-4-Hydroxyquinoline Derivatives

Executive Summary

The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for fluoroquinolone antibiotics (e.g., Ciprofloxacin, Moxifloxacin) and emerging anti-cancer agents. The introduction of a fluorine atom at the C-8 position is critical for modulating metabolic stability and lipophilicity.

Traditional thermal synthesis (Gould-Jacobs reaction) is notoriously energy-intensive, requiring temperatures exceeding

This Application Note details a Microwave-Assisted Protocol that reduces reaction times from hours to minutes, eliminates the need for bulk high-boiling solvents in the condensation step, and significantly improves the impurity profile. We demonstrate a two-step sequence converting 2-fluoroaniline to the 8-fluoro-4-hydroxyquinoline derivative with an overall yield increase of ~20% compared to conventional heating.

Scientific Background & Mechanism[1][2][3]

The Challenge of the 8-Fluoro Substituent

The Gould-Jacobs reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by cyclization.

-

Electronic Effect: The fluorine atom at the ortho position of the starting aniline (2-fluoroaniline) exerts a strong inductive effect (

). This reduces the nucleophilicity of the amine, making the initial condensation slower than with unsubstituted aniline. -

Thermal Barrier: The subsequent cyclization involves an intramolecular nucleophilic attack on the ester carbonyl. This step has a high activation energy barrier, typically requiring

.

The Microwave Advantage

Microwave irradiation provides two distinct advantages for this pathway:

-

Dipolar Polarization: The polar transition states of the condensation step couple efficiently with microwave energy, lowering the activation entropy.

-

Superheating: In sealed vessels, solvents (or neat reagents) can be heated far above their atmospheric boiling points. This allows the cyclization to occur at

in minutes, minimizing the thermal degradation often seen during the prolonged ramp-up times of oil baths.

Reaction Scheme